molecular formula C9H6Cl2N4O3S B12998482 2-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)benzenesulfonic acid CAS No. 86964-20-7

2-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)benzenesulfonic acid

Cat. No.: B12998482
CAS No.: 86964-20-7
M. Wt: 321.14 g/mol
InChI Key: ZWAHIPWUVJWJJD-UHFFFAOYSA-N
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Description

2-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)benzenesulfonic acid is a chemical compound that belongs to the class of triazine derivatives. It is characterized by the presence of a triazine ring substituted with dichloro groups and an amino group attached to a benzenesulfonic acid moiety. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)benzenesulfonic acid typically involves the reaction of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with an appropriate amine, such as sulfanilic acid. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atoms on the triazine ring are replaced by the amino group of the sulfanilic acid. The reaction is usually carried out in the presence of a base, such as sodium carbonate, to facilitate the substitution process .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of microwave irradiation has also been explored to enhance reaction rates and improve product purity .

Chemical Reactions Analysis

Types of Reactions

2-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)benzenesulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include bases like sodium carbonate, nucleophiles such as amines, and solvents like dioxane or chloroform. Reaction conditions typically involve moderate to high temperatures and may require the use of catalysts to enhance reaction rates .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various triazine derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 2-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)benzenesulfonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The triazine ring can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound’s ability to undergo nucleophilic substitution allows it to modify biological molecules, potentially disrupting their normal function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)benzenesulfonic acid apart from similar compounds is its unique combination of the triazine ring and the benzenesulfonic acid moiety. This structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N4O3S/c10-7-13-8(11)15-9(14-7)12-5-3-1-2-4-6(5)19(16,17)18/h1-4H,(H,16,17,18)(H,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWAHIPWUVJWJJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC2=NC(=NC(=N2)Cl)Cl)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N4O3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001176737
Record name 2-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]benzenesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001176737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86964-20-7
Record name 2-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]benzenesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86964-20-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]benzenesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001176737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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